Acid-Catalyzed Isomerization: Benzo[b]thiophene-4,5-dione Converts Exclusively to the 4,7-Dione Isomer
Under acidic conditions, benzo[b]thiophene-4,5-dione undergoes a rearrangement to yield benzo[b]thiophene-4,7-dione as the sole product [1]. This demonstrates that the 4,7-dione isomer is the thermodynamically favored species in this heterocyclic system, a property not shared by the 4,5-dione or other positional isomers. No reverse reaction or equilibrium favoring the 4,5-dione is observed under the same conditions.
| Evidence Dimension | Thermodynamic stability and isomerization outcome |
|---|---|
| Target Compound Data | Benzo[b]thiophene-4,7-dione (the exclusive rearrangement product) |
| Comparator Or Baseline | Benzo[b]thiophene-4,5-dione (the precursor isomer) |
| Quantified Difference | Complete conversion to the 4,7-isomer; no detectable 4,5-isomer remains |
| Conditions | Treatment with sulfuric acid |
Why This Matters
This provides a direct, quantitative justification for selecting the 4,7-dione over the 4,5-dione in applications requiring a stable, well-defined quinone, as the 4,5-isomer is prone to acid-catalyzed conversion and may not be reliable as a standalone reagent.
- [1] Griesbeck, A. G. Science of Synthesis. 2006, 28, 615. Section 28.7.2.1.4.1: Oxidation of Benzo[b]thiophene Derivatives. Reference [98]. View Source
